7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of functional groups such as hydroxyl, methoxyethyl, and carboxamide makes this compound highly versatile and of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound may interact with its targets in a manner similar to purine analogs.
Biochemical Pathways
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that the compound may affect pathways related to these biological processes.
Result of Action
The reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through a multi-step process One common method involves the condensation of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with urea to form the thiazolopyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: Compounds with similar thiazole and pyrimidine fused rings.
Pyrimidinone derivatives: Compounds with a pyrimidine ring and a carbonyl group.
Thiazole derivatives: Compounds with a thiazole ring and various functional groups.
Uniqueness
7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-6-5-19-11-13-9(16)7(10(17)14(6)11)8(15)12-3-4-18-2/h5,16H,3-4H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZGBWSNJCHGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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